

molecular formula of 5-Chloro-AB-PINACA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-AB-PINACA

Cat. No.: B594202

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-AB-PINACA**

Introduction

5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-3-carboxamide class of compounds.^[1] It is a chlorinated derivative of AB-PINACA, a potent cannabinoid receptor agonist.^{[1][2]} This structural modification, specifically the addition of a chlorine atom to the terminal carbon of the pentyl group, makes it a subject of interest for researchers studying structure-activity relationships, metabolic stability, and the overall pharmacological effects of halogenated synthetic cannabinoids.^[1] This document provides a comprehensive technical overview of **5-Chloro-AB-PINACA**, including its chemical properties, synthesis, analytical characterization, and presumed biological activity, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical properties of **5-Chloro-AB-PINACA** are summarized in the table below. This data is essential for its handling, characterization, and use as an analytical reference standard.

Property	Value	Reference
IUPAC Name	N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-chloropentyl)-1H-indazole-3-carboxamide	[2][3][4]
Synonyms	5-chloro ABP, 5Cl-AB-PINACA	[2][3]
Molecular Formula	C18H25ClN4O2	[2][5][6][7]
Molecular Weight	364.9 g/mol	[2][3][5]
CAS Number	1801552-02-2	[2][3][4][5]
Appearance	Crystalline solid, White powder	[2][4]
Purity	≥98%	[2][5]
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, Methanol: 1 mg/ml	[2]
Storage	-20°C	[2][8]
Stability	≥ 5 years (when stored at -20°C)	[2]

Synthesis and Characterization

Synthetic Pathway

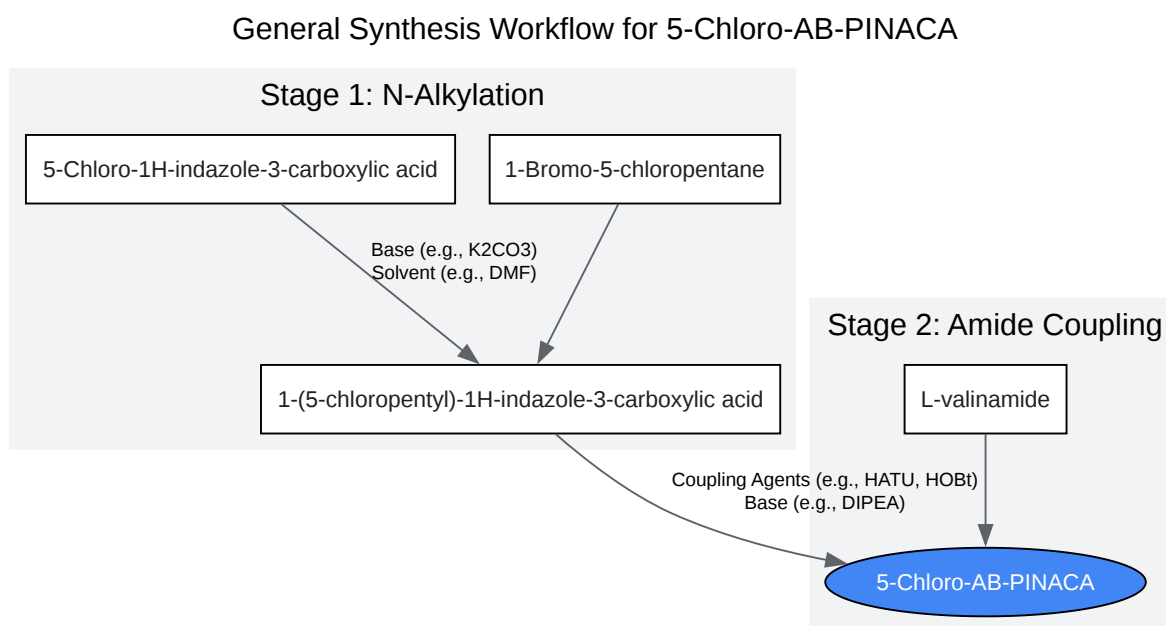
The synthesis of **5-Chloro-AB-PINACA** typically follows a convergent two-stage methodology common for indazole-3-carboxamide synthetic cannabinoids.[1] This involves the N-alkylation of the indazole core, followed by an amide coupling reaction.[1]

The key precursors for this synthesis are:

- 5-Chloro-1H-indazole-3-carboxylic acid: This provides the core heterocyclic structure.[1]
- 1-Bromo-5-chloropentane: This reagent is used to introduce the 5-chloropentyl tail at the N1 position of the indazole ring.[1]

- L-valinamide: This amino acid derivative forms the (S)-1-amino-3-methyl-1-oxobutan-2-yl moiety, which is crucial for its cannabimimetic activity.[1]

A generalized workflow for the synthesis is depicted below.



[Click to download full resolution via product page](#)

A generalized two-stage synthesis pathway for **5-Chloro-AB-PINACA**.

Experimental Protocol: Synthesis

A representative, generalized protocol for the synthesis of **5-Chloro-AB-PINACA** is as follows:

- N-Alkylation:
 - Dissolve 5-Chloro-1H-indazole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).

- Add a base, for example, potassium carbonate (K_2CO_3), to the solution to deprotonate the indazole nitrogen.
- Add 1-bromo-5-chloropentane to the reaction mixture.
- Heat the mixture and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product, 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid, using column chromatography.
- Amide Coupling:
 - Dissolve the purified 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid in an appropriate solvent like DMF.
 - Add amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), along with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
 - Add L-valinamide to the activated carboxylic acid.
 - Stir the reaction mixture at room temperature until completion.
 - Purify the final product, **5-Chloro-AB-PINACA**, via extraction and subsequent column chromatography or recrystallization.

Analytical Characterization Protocols

Characterization and identification of **5-Chloro-AB-PINACA** in seized materials or for reference standard confirmation typically involve spectroscopic methods.

3.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (~4 mg/mL) in methanol.[4]

- Instrumentation: Use an Agilent GC/MSD system (or equivalent) equipped with an HP-5 MS (or similar) column (30m x 0.25 mm x 0.25 μ m).[4]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]
- Injection: Inject 1 μ L in split mode (e.g., 25:1 split ratio).[4]
- Temperature Program:
 - Initial temperature of 60°C, hold for 2 minutes.
 - Ramp to 320°C at 30°C/min.
 - Hold at 320°C for 9 minutes.[4]
- MS Parameters: Operate in electron ionization (EI) mode with a scan range of 40-550 m/z.[3]

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 11 mg of the analyte in deuterated methanol (methanol-d₄). Add tetramethylsilane (TMS) as a 0 ppm reference.[4]
- Instrumentation: A 400 MHz NMR spectrometer.[4]
- Parameters:
 - Acquire ¹H NMR spectra.
 - Set a spectral width to encompass resonances from approximately -3 ppm to 13 ppm.
 - Use a 90° pulse angle.
 - Employ a long relaxation delay (e.g., 45 seconds) between pulses to ensure accurate integration if quantitative analysis is required.[4]

Pharmacology and Metabolism

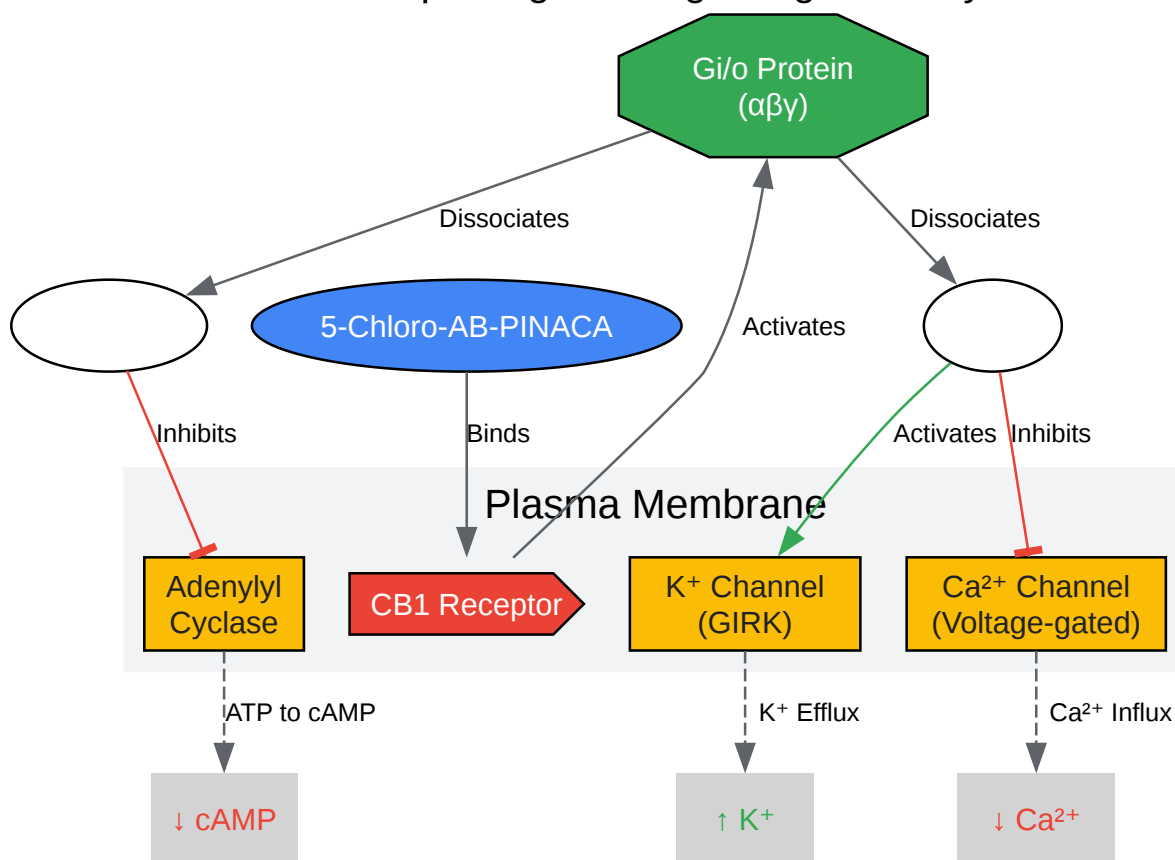
Mechanism of Action and Signaling Pathway

As a synthetic cannabinoid, **5-Chloro-AB-PINACA** is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[3] These receptors are G-protein coupled receptors (GPCRs). The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[9][10] Activation of the CB1 receptor by an agonist initiates a signaling cascade.

The general signaling pathway for CB1 receptor activation is as follows:

- Agonist Binding: **5-Chloro-AB-PINACA** binds to the CB1 receptor.
- G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. The G α subunit exchanges GDP for GTP and dissociates from the G $\beta\gamma$ dimer.
- Downstream Effects:
 - The activated G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - The G $\beta\gamma$ dimer can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
- Signal Termination: The G α subunit hydrolyzes GTP back to GDP, leading to re-association with the G $\beta\gamma$ dimer and termination of the signal.

CB1 Receptor Agonist Signaling Pathway

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-AB-PINACA | 1801552-02-2 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. swgdrug.org [swgdrug.org]
- 5. 5-chloro AB-PINACA [A crystalline solid] [lgcstandards.com]

- 6. 5-Chloro-AB-PINACA | C₁₈H₂₅ClN₄O₂ | CID 91936938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 5-chloro AB-PINACA - Labchem Catalog [catalog.labchem.com.my]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular formula of 5-Chloro-AB-PINACA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594202#molecular-formula-of-5-chloro-ab-pinaca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com